Linker Length and Composition: C3-Alkyl vs. C5-Alkyl and PEG1 Analogs
Lenalidomide 4'-alkyl-C3-azide features a short, hydrophobic alkyl linker of 3 carbons (C3), which differentiates it from the longer C5-alkyl analog and the hydrophilic PEG1 analog . This difference in linker length and composition directly impacts the molecular weight and lipophilicity of the final PROTAC, factors known to influence cell permeability and ternary complex formation [1].
| Evidence Dimension | Linker Composition and Length |
|---|---|
| Target Compound Data | Alkyl chain with 3 carbons (C3) |
| Comparator Or Baseline | Lenalidomide 4'-alkyl-C5-azide (C5 alkyl chain) and Lenalidomide-PEG1-azide (PEG1 chain) |
| Quantified Difference | 3-carbon alkyl chain vs. 5-carbon alkyl chain vs. PEG1 chain |
| Conditions | Structural characterization |
Why This Matters
The specific linker length and hydrophobicity are critical variables in PROTAC design that directly influence the formation of a stable ternary complex and subsequent degradation efficiency.
- [1] Sohu. Article on PROTAC technology, discussing the influence of linker length and composition on degradation activity. December 2, 2022. View Source
